2-Chloro-4-(1-phenylethyl)phenol

Description

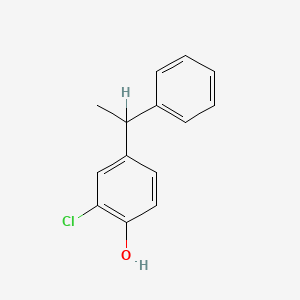

2-Chloro-4-(1-phenylethyl)phenol is a chlorinated phenolic compound featuring a chlorine atom at the ortho-position (C2) and a 1-phenylethyl substituent at the para-position (C4) of the aromatic ring. This structure combines the electron-withdrawing effects of chlorine with the steric and electronic influences of the bulky 1-phenylethyl group, making it distinct in reactivity and applications.

Properties

IUPAC Name |

2-chloro-4-(1-phenylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c1-10(11-5-3-2-4-6-11)12-7-8-14(16)13(15)9-12/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEXXUGPTZYJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801002790 | |

| Record name | 2-Chloro-4-(1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82566-19-6 | |

| Record name | 2-Chloro-4-(1-phenylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82566-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(1-phenylethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082566196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-(1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(1-phenylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(1-phenylethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-chlorophenol with 1-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1-phenylethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea can be employed under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroxy derivatives.

Substitution: Amino or thio derivatives depending on the nucleophile used.

Scientific Research Applications

Industrial Applications

Antioxidant in Polymers:

One of the primary uses of 2-Chloro-4-(1-phenylethyl)phenol is as an antioxidant in rubber and plastics. It helps prevent degradation caused by heat and oxygen exposure, thereby enhancing the longevity and performance of these materials. This application is particularly important in industries where materials are subjected to harsh environmental conditions .

Light Stabilization:

The compound serves as a UV absorber or light stabilizer in various consumer products such as coatings, adhesives, and plastics. Its ability to absorb ultraviolet radiation protects materials from photodegradation, which is crucial for maintaining their structural integrity over time .

Pharmaceutical Applications

Antifungal Activity:

Research indicates that derivatives of this compound exhibit antifungal properties. Studies have shown that these compounds can inhibit the growth of certain fungi, making them potential candidates for developing antifungal medications .

Toxicokinetics:

A study on phenolic benzotriazoles, which includes compounds similar to this compound, investigated their toxicokinetic behavior. The findings revealed variations in plasma elimination half-lives and systemic exposure parameters based on the degree of substitution on the benzene ring . Understanding these parameters is vital for assessing safety and efficacy in pharmaceutical formulations.

Environmental Impact

Water Quality Guidelines:

The environmental implications of phenolic compounds like this compound have been studied concerning water quality guidelines. These compounds can be toxic to aquatic life at certain concentrations, necessitating careful monitoring and regulation to protect water resources .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-4-(1-phenylethyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the chlorine atom and phenylethyl group contribute to its lipophilicity, enhancing its ability to penetrate cell membranes. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Chloro-4-(1-phenylethyl)phenol with other chlorophenol derivatives featuring diverse substituents at the para-position. Key differences in structure, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison of Chlorophenol Derivatives

Key Research Findings and Functional Insights:

HC Yellow No. 16’s diazenyl group enables conjugation with aromatic systems, making it suitable for UV-absorbing applications in hair dyes .

Solubility and Stability: The methylsulfonyl group in 2-Chloro-4-(methylsulfonyl)phenol significantly increases polarity and water solubility (logP ≈ 1.2) compared to alkyl-substituted analogs like 2-Chloro-4-(tert-pentyl)phenol (logP ≈ 4.7) . tert-Pentyl and tert-butyl substituents enhance thermal stability, making these compounds viable in agrochemical formulations requiring prolonged environmental persistence .

Biological Activity: 4-tert-Butyl-2-chlorophenol exhibits broad-spectrum antimicrobial activity due to the combined electron-withdrawing chlorine and hydrophobic tert-butyl group, disrupting microbial membranes . The ethynyl group in 2-Chloro-4-((4-methoxyphenyl)ethynyl)phenol may facilitate click chemistry applications, though its biological activity remains underexplored .

Critical Analysis of Data Limitations

- Applications are inferred from structural analogs (e.g., 4-(1-phenylethyl)phenol’s role in fragrance synthesis ).

- Contradictions in Substituent Effects : While alkyl groups (tert-pentyl, tert-butyl) generally enhance lipophilicity, the 1-phenylethyl group’s aromaticity may introduce π-π stacking interactions absent in purely aliphatic analogs.

Biological Activity

2-Chloro-4-(1-phenylethyl)phenol, also known by its CAS number 82566-19-6, is a phenolic compound with various applications in industrial and consumer products. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by its phenolic structure, which contributes to its biological properties. The compound's molecular formula is C13H13ClO, and it features a chlorine atom and a phenylethyl group that influence its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that phenolic compounds exhibit significant antimicrobial properties. Studies have shown that similar chlorinated phenols can inhibit the growth of various bacterial strains, suggesting potential applications in antimicrobial formulations .

- Toxicological Effects : Toxicokinetic studies have demonstrated that chlorinated phenols can have varying degrees of toxicity depending on their structure. For instance, acute oral toxicity assessments indicate that high doses can lead to adverse effects such as sedation and respiratory distress in animal models .

- Hormonal Activity : Some studies suggest that certain phenolic compounds may exhibit endocrine-disrupting properties, which could affect hormonal balance in organisms. This aspect warrants further investigation to fully understand the implications of exposure to this compound.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various chlorinated phenols, including this compound. The results indicated a significant reduction in bacterial counts when exposed to concentrations above 100 mg/L, highlighting its potential as an antimicrobial agent in consumer products .

Case Study 2: Toxicity Assessment

An acute toxicity study conducted on rats revealed an LD50 value greater than 2000 mg/kg for this compound. Symptoms observed included ruffled fur and increased respiration at higher doses, suggesting moderate toxicity levels .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H13ClO |

| CAS Number | 82566-19-6 |

| LD50 (Rats) | >2000 mg/kg |

| Antimicrobial Concentration | Effective at >100 mg/L |

Research Findings

Recent research has focused on the environmental impact and safety profile of chlorinated phenols. A comprehensive review indicated that while these compounds are effective as antimicrobial agents, their persistence in the environment raises concerns about long-term ecological effects . Additionally, the potential for bioaccumulation necessitates careful monitoring of exposure levels in consumer products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.